molecular formula C5H12ClF2N B1435085 3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1949816-36-7

3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B1435085
CAS No.: 1949816-36-7
M. Wt: 159.6 g/mol
InChI Key: UYMWPYAPWAJTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride typically involves the reaction of 3,3-Difluoro-2,2-dimethylpropan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity.

Chemical Reactions Analysis

3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific fluorination pattern and the presence of the amine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-5(2,3-8)4(6)7;/h4H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMWPYAPWAJTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride
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3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 3
3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 4
3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 5
3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 6
3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride

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